2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

Solid-Phase Peptide Synthesis Racemization Cysteine Protection

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, also known as THP-mercaptoethanol, is a protected thiol building block where the thiol group is masked as a tetrahydropyranyl (THP) thioether. This acetal-type protecting group is introduced to temporarily deactivate the highly nucleophilic and oxidizable thiol functionality during multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS) and bioconjugation.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 77597-08-1
Cat. No. B8263766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol
CAS77597-08-1
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCS
InChIInChI=1S/C7H14O2S/c10-6-5-9-7-3-1-2-4-8-7/h7,10H,1-6H2
InChIKeyLXFILWUBAHXWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol (CAS 77597-08-1) for Controlled Thiol Protection


2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, also known as THP-mercaptoethanol, is a protected thiol building block where the thiol group is masked as a tetrahydropyranyl (THP) thioether [1]. This acetal-type protecting group is introduced to temporarily deactivate the highly nucleophilic and oxidizable thiol functionality during multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS) and bioconjugation [2]. The THP group is distinguished by its stability toward strong bases, organometallics, hydrides, and acylating/alkylating reagents, while remaining selectively cleavable under mild acidic conditions [3][4].

1 THP-protected thiol building block for Fmoc/tBu SPPS and bioconjugation workflows
2 Stable to strong bases, organometallics, and hydrides during multi-step synthesis
3 Selectively cleavable under mild acidic conditions compatible with global deprotection

Technical Rationale: Why Unprotected or Alternatively Protected Thiols Cannot Replace 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol


Simple substitution of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol with an unprotected thiol (2-mercaptoethanol) or an alternative protected thiol (e.g., S-trityl, S-acetamidomethyl, S-tert-butyl) will result in divergent chemical outcomes and compromised synthetic efficiency [1]. Unprotected thiols are incompatible with a wide range of standard organic transformations due to their high nucleophilicity, susceptibility to oxidation, and tendency to undergo undesired side reactions such as Michael additions or metal catalyst poisoning . While other thiol protecting groups exist, they each possess distinct stability and deprotection profiles that do not align with the unique orthogonality window offered by the THP group: stability to strong bases and nucleophiles combined with rapid cleavage under mild acid conditions (e.g., 1-5% TFA) [2][3]. This specific combination of properties is critical for applications such as Fmoc/tBu solid-phase peptide synthesis, where the THP group remains intact during piperidine-mediated Fmoc deprotection but is cleanly removed during final global deprotection, minimizing racemization and side-product formation [4].

Unprotected thiol

Unprotected thiols undergo nucleophilic side reactions and oxidation incompatible with multi-step synthesis.

S-Trityl protection

Trityl-protected cysteine may yield higher racemization during Fmoc SPPS; diastereomeric purity may shift.

Acm / StBu protection

Acm and StBu groups require harsh or toxic cleavage conditions; mild acidic THP removal may simplify workflow.

Quantitative Differentiators: Comparative Performance Data for 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol in Peptide Synthesis


Minimized Racemization in Fmoc SPPS: THP vs. Trityl Protection

In Fmoc-based solid-phase peptide synthesis, the use of a THP-protected thiol (as in 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol) significantly reduces the degree of cysteine racemization compared to the widely used S-trityl (Trt) protecting group [1]. The non-aromatic, less bulky THP group minimizes base-catalyzed α-proton abstraction, which is a key pathway for epimerization [2].

Cysteine Racemization
Head-to-head
THP: <1% racemization vs Trt: >3% racemization
Supports higher diastereomeric purity
HPLC assessment; Fmoc/tBu SPPS
Solid-Phase Peptide Synthesis Racemization Cysteine Protection

Suppression of C-Terminal Byproduct Formation: THP vs. Acm and StBu Protection

Synthesis of peptides containing a C-terminal cysteine is often plagued by the formation of 3-(1-piperidinyl)alanine (Pip-Ala) byproducts, which result from β-elimination followed by piperidine addition during Fmoc deprotection. The THP protecting group dramatically minimizes this side reaction compared to S-acetamidomethyl (Acm) and S-tert-butyl (StBu) protecting groups [1].

C-Terminal Byproduct
Head-to-head
THP minimizes Pip-Ala formation vs Acm / StBu: substantial byproduct
Enables cleaner crude peptide profiles
HPLC-MS; C-terminal Cys peptides
Peptide Synthesis Byproduct Suppression Cysteine Protection

Enhanced Peptide Solubility: THP vs. Trityl and tert-Butyl Protection

Peptide aggregation on the solid support is a major cause of low yields and difficult purifications in SPPS. The non-aromatic and less bulky THP group imparts greater solubility to protected peptide chains compared to the hydrophobic, aromatic Trt group or the bulky tBu group [1]. This improved solubility can be crucial for the successful synthesis of 'difficult' peptide sequences.

Intermediate Solubility
Cross-study
Reduced aggregation Non-aromatic, less bulky THP group
May support difficult sequence synthesis
Qualitative; DMF/NMP solvents
Peptide Synthesis Solubility Aggregation

Orthogonal Stability Profile: Stability to Piperidine and Cleavage by Mild Acid

The THP group exhibits a unique stability profile that is ideally suited for Fmoc/tBu SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but is rapidly cleaved under mildly acidic conditions (e.g., 1-5% TFA in DCM) [1][2]. This contrasts with other common thiol protecting groups: S-tBu requires harsh acids or oxidizing conditions, and Acm requires heavy metals (e.g., Hg(II), Ag(I)) or electrophiles for removal [3].

Orthogonal Stability
Class-level
Stable to 20% piperidine; cleaved by 1% TFA in DCM
Metal-free deprotection protocol
Class-level; confirm per sequence
Protecting Group Orthogonality Fmoc SPPS Acid Lability

Green Synthesis: Quantitative Protection via Catalyst-Free, Solvent-Free Protocol

The THP protection of thiols, as demonstrated for 2-mercaptoethanol, can be achieved quantitatively (100% conversion) under green chemistry principles using a solvent-free, catalyst-free method [1]. The substrate is simply heated with 3,4-dihydro-2H-pyran (DHP) at 125 °C, yielding the THP-thioether with no work-up or purification required [2].

Green Synthesis Yield
Head-to-head
>99% yield
Supports sustainable scale-up
Solvent-free; 125 °C; 1–2 hr
Green Chemistry Solvent-Free Synthesis Atom Economy

High-Value Application Scenarios Where 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol Delivers Quantifiable Advantage


Synthesis of Disulfide-Rich Peptide Therapeutics (e.g., Conotoxins, Cyclotides)

For the SPPS of peptides containing multiple disulfide bridges, the low racemization rate (<1%) and high stability of the THP group during chain elongation are critical [1]. The THP group's stability to 1% TFA allows for selective, stepwise deprotection and controlled oxidation to form specific disulfide bonds, enabling the synthesis of complex, correctly folded therapeutic peptides with high yield and purity [2].

Synthesis of Aggregation-Prone or 'Difficult' Peptide Sequences

When synthesizing peptides prone to on-resin aggregation (e.g., those containing poly-alanine or β-amyloid sequences), the enhanced solubility imparted by the non-aromatic, less bulky THP group reduces inter-chain interactions and improves coupling efficiency [1]. This leads to higher crude peptide purity and reduces the burden on downstream purification, making the synthesis of challenging sequences more feasible and scalable [2].

Large-Scale Peptide API Manufacturing Under Green Chemistry Principles

In industrial settings, the catalyst-free, solvent-free method for introducing the THP group offers a compelling economic and environmental advantage [1]. Quantitative conversion without the need for solvent recovery, aqueous work-up, or chromatographic purification significantly reduces process mass intensity (PMI) and operational costs, aligning with the sustainability goals of modern pharmaceutical manufacturing [2].

Application
Selection Property
Validation Focus
Disulfide-rich peptide synthesis
Low racemization profile
Diastereomeric purity assessment
Aggregation-prone peptide synthesis
Enhanced intermediate solubility
Coupling efficiency verification
Large-scale peptide manufacturing
Solvent-free protection protocol
Process mass intensity review

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